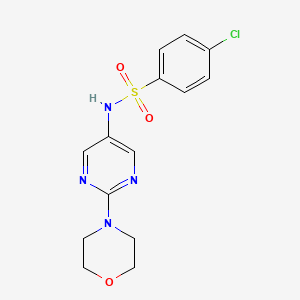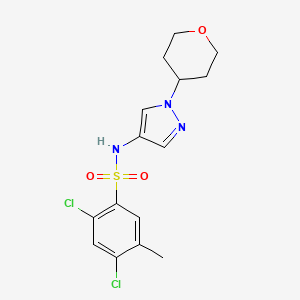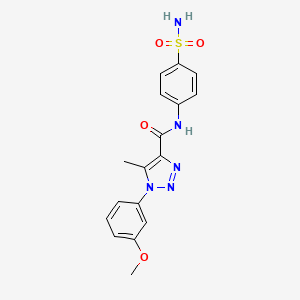![molecular formula C9H16ClNO2 B2539842 5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride CAS No. 2416243-21-3](/img/structure/B2539842.png)
5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the stereoselective functionalization of an N-protected derivative of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid . Ring closure of β-amino ester resulted in tricyclic pyrimidinones .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclo[2.2.2]octane structure . The condensed γ-lactone ring forces the molecules into a stereo structure .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it has been used to synthesize hybrid oligomers of various lengths by combining with proteinogenic α-amino acids .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its IUPAC name is methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride .Wissenschaftliche Forschungsanwendungen
- Stable Reverse-Turn Scaffold : Researchers have explored the use of 5-Aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) as a novel scaffold in drug design. ABOC can induce highly stable reverse-turn conformations when incorporated into central positions of tripeptides .
- Potential Drug Candidates: Investigating derivatives of ABOC may lead to the discovery of new drug candidates. Its multifaceted nature makes it a valuable asset for advancing drug development.
- Chiral Catalysts : ABOC derivatives have been investigated as chiral catalysts. Their unique structure and conformational properties make them promising candidates for asymmetric synthesis and catalysis .
- Enlarged Molecular Diversity : Incorporating the ABOC motif into heterogeneous backbone systems has significantly enlarged the diversity of attainable molecular architectures. Researchers have explored its use in creating novel materials with tailored properties .
- Functional Group Tolerance : ABOC derivatives exhibit functional group tolerance, making them useful in synthetic chemistry. Researchers have utilized them in various transformations and reactions .
- Stabilizing Reverse Turns : ABOC’s ability to stabilize reverse-turn conformations has implications for peptide design and conformational studies. Understanding its interactions with other amino acids can inform peptide engineering .
Drug Development
Catalyst Synthesis
Material Science
Chemical Synthesis
Peptide Design and Conformational Studies
NMR Spectroscopy and Structural Studies
Wirkmechanismus
5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride
, also known as AT27940 , is a compound of interest in the field of bioorganic chemistry.
Target of Action
It’s known that similar compounds have been used as scaffolds for foldamers and chiral catalysts .
Mode of Action
It’s known that similar compounds can induce a highly stable reverse-turn when incorporated in the central position of tripeptides .
Biochemical Pathways
Similar compounds have been used in the synthesis of new generations of bioactive compounds such as antibiotics, enzyme inhibitors, and antitumor agents .
Result of Action
Similar compounds have been used to stabilize original structures in foldamer science with recent successes in health, material science, and catalysis .
Action Environment
It’s known that similar compounds have been used in asymmetric synthesis, indicating that they may be sensitive to stereochemical considerations .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-8-4-5-1-2-6(8)3-7(5)9(11)12;/h5-8H,1-4,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMOKDGMBODXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1CC2C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2539760.png)
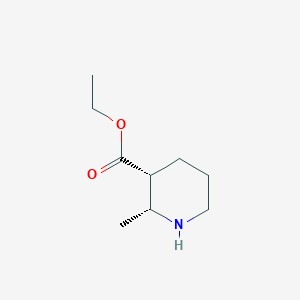
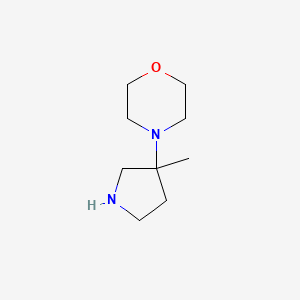



![6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2539771.png)


![2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2539775.png)

